molecular formula C12H18ClF2N B1432955 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride CAS No. 1864060-36-5

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride

Cat. No. B1432955
M. Wt: 249.73 g/mol
InChI Key: UFGMFQUTSPUOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClF2N . It has a molecular weight of 249.73 g/mol . This compound is intended for research use only and is not for human or veterinary use .


Molecular Structure Analysis

The InChI code for 1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride is 1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Synthesis Techniques and Catalytic Processes

  • Synthesis of Complex Compounds : Research has detailed the synthesis of complex molecules involving difluorophenyl components. For instance, a study reported on the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride through a process involving amine cyclization reaction, reduction, and acidification, highlighting a method with advantages such as short reaction times and high yield Cheng Chuan, 2011.

  • Catalytic Processes for Organic Synthesis : Another study explored the catalytic hydroesterification and hydroformylation of 1-hexene using rhodium complexes, demonstrating the efficiency of these complexes in producing significant reaction products like methyl-heptanoate, underlining the potential for efficient synthetic routes in organic chemistry Fernando Hung-Low et al., 2005.

Pharmacological Studies

  • Antineoplastic Agents : A specific study synthesized and evaluated the antineoplastic activity of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, investigating their effectiveness against various cancer cell lines and their mechanism of action through tubulin polymerization inhibition G. Pettit et al., 2003.

Material Science and Polymer Chemistry

  • Gas Separation Applications : The development of hyperbranched polyimides for gas separation was reported, showcasing the synthesis of aromatic hyperbranched polyimides with potential for efficient gas separation technologies, highlighting the role of specific amine components in polymer chemistry J. Fang et al., 2000.

  • Organic Light-Emitting Devices (OLEDs) : Novel 2,4-difluorophenyl-functionalized arylamine compounds were synthesized for use as hole-injecting/hole-transporting layers in OLEDs, demonstrating improved device efficiency and luminance through the strategic incorporation of fluorinated substituents into the arylamine moiety Zhanfeng Li et al., 2012.

properties

IUPAC Name

1-(3,4-difluorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9;/h6-8,12H,2-5,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMFQUTSPUOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)hexan-1-amine hydrochloride

CAS RN

1864060-36-5
Record name Benzenemethanamine, 3,4-difluoro-α-pentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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